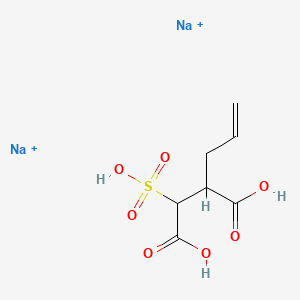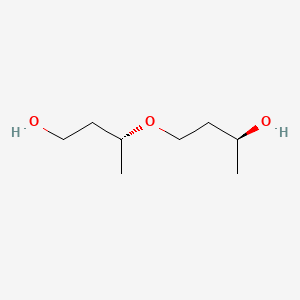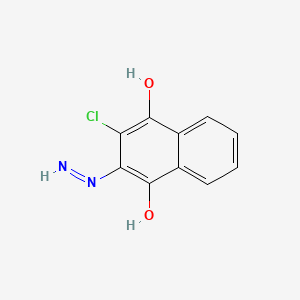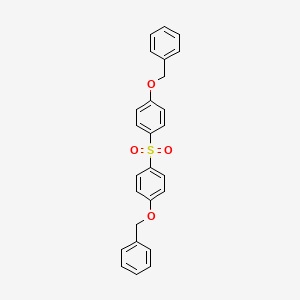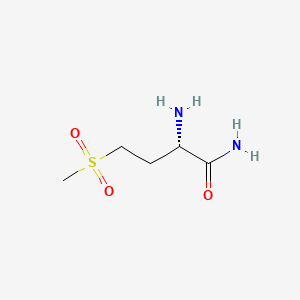
1-Tridecanol, phosphate, cobalt(2+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tridecanol, phosphate, cobalt(2+) salt is a chemical compound with the molecular formula C₁₃H₂₇CoO₄P and a molecular weight of 337.258041. It is a coordination complex where cobalt(2+) ions are coordinated with phosphate groups derived from 1-tridecanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Tridecanol, phosphate, cobalt(2+) salt can be synthesized through a multi-step process involving the reaction of 1-tridecanol with phosphoric acid to form the phosphate ester. This intermediate is then reacted with cobalt(2+) salts, such as cobalt(2+) chloride or cobalt(2+) sulfate, under controlled conditions to yield the final product. The reaction typically requires a solvent, such as ethanol or methanol, and may be carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process begins with the esterification of 1-tridecanol with phosphoric acid, followed by the addition of cobalt(2+) salts. The reaction mixture is then subjected to purification steps, such as filtration and crystallization, to obtain the pure compound. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tridecanol, phosphate, cobalt(2+) salt undergoes various chemical reactions, including:
Oxidation: The cobalt(2+) ion can be oxidized to cobalt(3+) under specific conditions, leading to changes in the compound’s properties.
Reduction: The cobalt(2+) ion can be reduced to cobalt(0) or cobalt(1+) in the presence of strong reducing agents.
Substitution: The phosphate groups can be substituted with other ligands, altering the coordination environment of the cobalt(2+) ion
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Ligands such as ammonia, ethylenediamine, or other phosphates under controlled pH and temperature
Major Products:
Oxidation: Cobalt(3+) complexes with altered electronic properties.
Reduction: Lower oxidation state cobalt complexes with potential catalytic applications.
Applications De Recherche Scientifique
1-Tridecanol, phosphate, cobalt(2+) salt has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the formulation of specialty coatings, lubricants, and as an additive in polymer production
Mécanisme D'action
The mechanism of action of 1-Tridecanol, phosphate, cobalt(2+) salt involves its interaction with molecular targets through coordination chemistry. The cobalt(2+) ion can form complexes with various biological molecules, such as proteins and nucleic acids, potentially altering their function. The phosphate groups facilitate binding to specific sites, enhancing the compound’s efficacy. The pathways involved may include inhibition of enzymatic activity, disruption of metal ion homeostasis, and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
- 1-Dodecanol, phosphate, cobalt(2+) salt
- 1-Tetradecanol, phosphate, cobalt(2+) salt
- 1-Pentadecanol, phosphate, cobalt(2+) salt
Comparison: 1-Tridecanol, phosphate, cobalt(2+) salt is unique due to its specific chain length and the resulting physicochemical properties. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct solubility, stability, and reactivity profiles. These differences can influence its suitability for various applications, making it a valuable compound for targeted research and industrial uses .
Propriétés
Numéro CAS |
93165-90-3 |
|---|---|
Formule moléculaire |
C13H27CoO4P |
Poids moléculaire |
337.26 g/mol |
Nom IUPAC |
cobalt(2+);tridecyl phosphate |
InChI |
InChI=1S/C13H29O4P.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H2,14,15,16);/q;+2/p-2 |
Clé InChI |
UDGAQZUKJSHOJM-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCOP(=O)([O-])[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


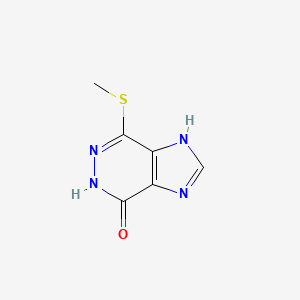
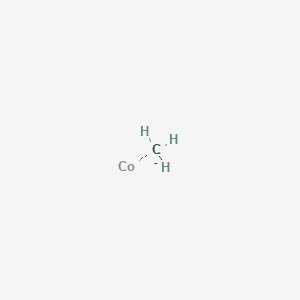
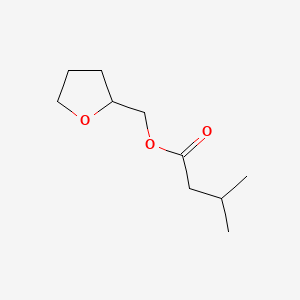
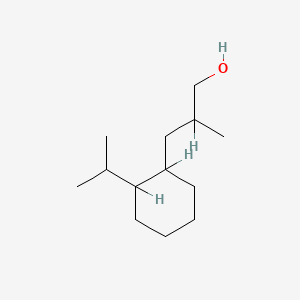
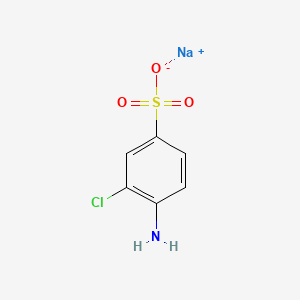
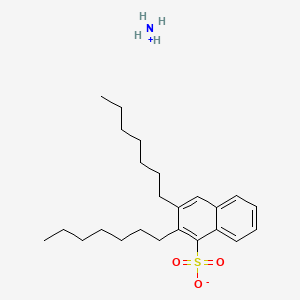
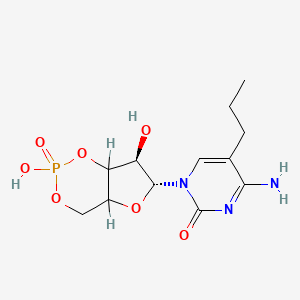
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
